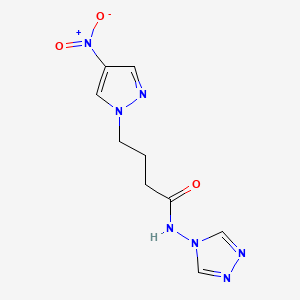

![molecular formula C21H19FN4 B6027065 N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6027065.png)

N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as pyrazolopyrimidines, which are known to exhibit a wide range of pharmacological effects .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines generally consists of a pyrazole ring fused with a pyrimidine ring . The specific substituents at various positions on the ring can greatly influence the properties and biological activity of the compound.Chemical Reactions Analysis

Pyrazolopyrimidines can undergo a variety of chemical reactions, depending on the specific substituents present on the molecule. These can include reactions with various reagents to form new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidines can vary depending on the specific substituents present on the molecule. Factors such as polarity, solubility, and stability can be influenced by these substituents .Mechanism of Action

Target of Action

The primary target of N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to apoptosis induction within cancer cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation, particularly in cancer cells . It has shown superior cytotoxic activities against certain cell lines .

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is its potential use as a chemotherapeutic agent. It has been found to have anticancer activity and could potentially be used in the treatment of various types of cancer. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine. One potential direction is the further investigation of its potential use as a chemotherapeutic agent. It could also be studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, its anti-inflammatory activity could be further explored, potentially leading to the development of new anti-inflammatory drugs.

Synthesis Methods

The synthesis of N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 4-fluoroaniline, benzaldehyde, and 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-amine in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product.

Scientific Research Applications

N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential applications in various fields. It has been found to have anticancer activity and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name |

N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4/c1-14-12-19(23-13-16-6-4-3-5-7-16)26-21(24-14)20(15(2)25-26)17-8-10-18(22)11-9-17/h3-12,23H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGSTFWTZFHNGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-fluorobenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026996.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6027001.png)

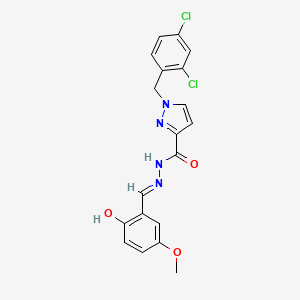

![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6027009.png)

![1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B6027014.png)

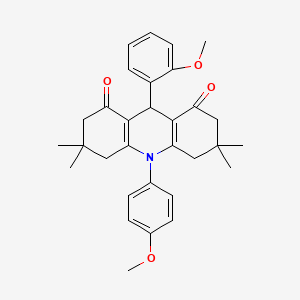

![2-methoxy-N-methyl-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B6027029.png)

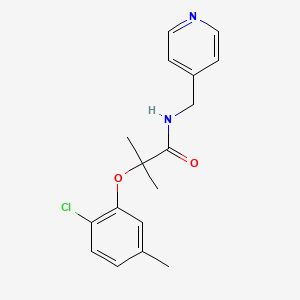

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B6027032.png)

![7-(4-fluorobenzyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6027054.png)

![N-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6027063.png)

![1-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-2-azepanone](/img/structure/B6027079.png)

![3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6027093.png)